molecular formula C16H18N4O4 B3148121 ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate CAS No. 636989-81-6

ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B3148121
CAS No.: 636989-81-6
M. Wt: 330.34 g/mol
InChI Key: HHKXRGZMFJZKGH-UHFFFAOYSA-N
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Description

Ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate (CAS: 780705-64-8) is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted at position 3 with a formyl group and at position 2 with a piperazine ring bearing an ethyl carboxylate moiety. This structure combines electron-deficient pyrimidine and pyridine rings with a flexible piperazine linker, making it a versatile scaffold for drug discovery. The compound is primarily used as an intermediate in the synthesis of fused heterocycles, such as pyrrolo-pyrido-pyrimidinones ().

Properties

IUPAC Name

ethyl 4-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-2-24-16(23)19-9-7-18(8-10-19)14-12(11-21)15(22)20-6-4-3-5-13(20)17-14/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKXRGZMFJZKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135794
Record name Ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

636989-81-6
Record name Ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636989-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyrido[1,2-a]pyrimidine derivative with piperazine, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

Ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the formyl group to a hydroxyl group.

Scientific Research Applications

Structure and Composition

The compound has the following molecular formula:

  • Molecular Formula : C14H16N4O3
  • Molecular Weight : 288.31 g/mol

Antitumor Activity

Research has indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antitumor properties. Ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate has been studied for its potential to inhibit tumor cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Research indicates that the compound's effectiveness may be attributed to its ability to disrupt microbial cell membranes.

Enzyme Inhibition

This compound has shown promise as an inhibitor of certain enzymes linked to disease processes.

Case Study:

Inhibitory assays have demonstrated that this compound can effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. This inhibition could lead to potential applications in treating bacterial infections and cancer therapies.

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing various biologically active derivatives through nucleophilic substitution reactions.

Example:

The reaction of this compound with different amines has led to the development of new derivatives with enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action of ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrido[1,2-a]pyrimidine core can engage in π-stacking interactions and hydrogen bonding, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Pyrido[1,2-a]pyrimidin-4-one Core
Compound Name Substituents (Position) Key Modifications Applications/Reactivity Evidence ID
Ethyl 4-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-...} (607692-55-7) Thiazolidinone at position 3 Thioxo-thiazolidinone side chain Not reported; likely antimicrobial activity 12
Ethyl 4-[3-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-... Sulfanylidene-thiazolidinone at position 3 Sulfur-containing heterocycle Unknown; structural similarity to dyes 14
Ethyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate (99931-83-6) Pyrimidinyl at position 2 Simpler pyrimidine ring (no fused pyridine) Intermediate for kinase inhibitors 15

Key Observations :

  • The formyl group at position 3 in the target compound distinguishes it from analogues with bulkier heterocyclic substituents (e.g., thiazolidinones in ). This group enhances reactivity in cyclization reactions ().
  • The ethyl carboxylate on piperazine is conserved across analogues (), suggesting its role in solubility or binding interactions.
Piperazine Derivatives with Varied Heterocyclic Cores
Compound Name Core Structure Piperazine Substituents Bioactivity/Function Evidence ID
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g) Pyrido[3,4-d]pyrimidinone Piperazine linked via methylene bridge Anticancer (cell-based assays) 2
N-Benzyl-2-(piperazin-1-yl)pyrimidin-4-amine (7u) Pyrimidine Piperazine directly attached Kinase inhibition (SAR studies) 3
tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate (1323952-12-0) Chloropyrimidine tert-Butyl carbamate Intermediate for PROTACs 15

Key Observations :

  • Pyrido[3,4-d]pyrimidinone derivatives () exhibit distinct biological activity compared to pyrido[1,2-a]pyrimidinones due to altered ring fusion positions.
  • Oxidation of thiomorpholine (e.g., 7c → 7s/7t in ) demonstrates that sulfur oxidation states influence stability and potency, a factor relevant to piperazine analogues.

Biological Activity

Ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate, with CAS number 636989-81-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C16H18N4O4
Molecular Weight: 330.34 g/mol
IUPAC Name: Ethyl 4-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
SMILES Notation: CCOC(=O)N1CCN(CC1)C(=O)C2=C(N=C(N2)C=O)C(=O)C=C2

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological targets.

Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth. Ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine derivatives have been evaluated for their ability to inhibit BRAF(V600E), a common mutation in melanoma and other cancers. In vitro assays demonstrated that these compounds can significantly reduce cell viability in BRAF-mutant cancer cells .

Anti-inflammatory Properties

In addition to anticancer activity, the compound exhibits anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is crucial for developing treatments for chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine is essential for optimizing its biological activity. Modifications to the piperazine ring and the pyridine moiety can enhance potency and selectivity toward specific targets. For example:

Modification Effect
Substituents on the piperazine ringIncreased binding affinity to target kinases
Alterations in the carbonyl groupsEnhanced anti-inflammatory activity

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Antitumor Activity : A study demonstrated that a related pyrido[1,2-a]pyrimidine derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
  • Mechanistic Insights : Another investigation revealed that these compounds induce apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism that could be exploited for therapeutic development .
  • In Vivo Studies : Animal models treated with ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine derivatives showed reduced tumor sizes compared to controls, further supporting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate?

  • Methodology : The compound’s synthesis typically involves multi-step reactions, including:

  • Piperazine ring functionalization : Use of tert-butyl piperazine carboxylate intermediates as protecting groups to enable selective substitution at the 4-position of the piperazine ring (e.g., via Buchwald-Hartwig coupling or nucleophilic aromatic substitution) .
  • Pyrido[1,2-a]pyrimidinone core construction : Condensation of aminopyridine derivatives with activated carbonyl reagents (e.g., ethyl acetoacetate) under acidic or thermal conditions, followed by formylation at the 3-position using Vilsmeier-Haack reagents .
  • Final coupling : Deprotection of the tert-butyl group (using TFA) and subsequent carbamate formation with ethyl chloroformate in anhydrous DMF .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology :

  • Spectroscopic analysis : 1^1H/13^13C NMR to confirm the presence of the pyrido[1,2-a]pyrimidinone scaffold (e.g., aromatic protons at δ 8.1–8.5 ppm, formyl proton at δ 9.8–10.2 ppm) and piperazine carbamate signals (e.g., ethoxy carbonyl at δ 4.1–4.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~ 399.15 g/mol).
  • X-ray crystallography : For unambiguous confirmation of regiochemistry in the pyrimidinone ring .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data observed for analogs of this compound?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing the formyl group with acetyl or cyano groups) and evaluate changes in target binding (e.g., kinase inhibition assays) .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes of analogs to receptors like GSK-3β or CDK2, identifying steric/electronic clashes that explain activity discrepancies .
  • Meta-analysis of literature : Compare results across studies (e.g., IC50_{50} values for similar pyrido[1,2-a]pyrimidinones in vs. ) to isolate variables like assay conditions or cell lines used .

Q. What strategies optimize the regioselectivity of formylation in the pyrido[1,2-a]pyrimidinone scaffold?

  • Methodology :

  • Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate the 3-position of the pyrimidinone ring prior to formylation, ensuring site-specific reactivity .
  • Protecting group tactics : Temporarily block competing reactive sites (e.g., the 2-position piperazine nitrogen) with Boc groups during formylation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at the 3-position, while non-polar solvents may favor side reactions .

Q. How can researchers resolve solubility challenges for in vivo studies of this compound?

  • Methodology :

  • Salt formation : React the free base with HCl or trifluoroacetic acid to improve aqueous solubility .
  • Prodrug design : Convert the ethyl carbamate to a hydrolyzable ester (e.g., PEGylated derivatives) for enhanced bioavailability .
  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin-based formulations for preclinical dosing .

Data Analysis & Experimental Design

Q. What analytical techniques are critical for assessing purity in multi-step syntheses of this compound?

  • Methodology :

  • HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to detect impurities >0.1% .
  • Elemental analysis : Verify C, H, N content (±0.4% theoretical) to confirm stoichiometry .
  • Thermogravimetric analysis (TGA) : Monitor decomposition profiles to identify residual solvents or unstable intermediates .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 48 hours. Monitor degradation via LC-MS to identify hydrolytic (carbamate cleavage) or oxidative (formyl group oxidation) pathways .
  • Arrhenius modeling : Accelerate stability testing at 60°C, 80°C, and 100°C to predict shelf life at 25°C .

Conflict Resolution in Literature

Q. How to reconcile discrepancies in reported biological targets for pyrido[1,2-a]pyrimidinone derivatives?

  • Methodology :

  • Target deconvolution : Use proteome-wide affinity chromatography (e.g., pull-down assays with a biotinylated analog) to identify off-target interactions .
  • Kinase profiling panels : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to validate selectivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

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